5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester
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Overview
Description
5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is particularly valuable due to its stability and reactivity, making it a useful building block in various chemical reactions, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the boronic ester group . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under mild temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction and conditions used .
Scientific Research Applications
5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of stable boronate complexes. These interactions are crucial in its applications in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Vinylboronic acid pinacol ester
- 5-Methyl-2-furanboronic acid pinacol ester
- 3-(Boc-amino)phenylboronic acid pinacol ester
Uniqueness
5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester is unique due to its specific structure, which combines a Boc-protected amino group with a boronic ester moiety. This combination provides both stability and reactivity, making it a versatile compound in various chemical reactions and applications .
Properties
Molecular Formula |
C19H30BNO4 |
---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
tert-butyl N-[[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C19H30BNO4/c1-13-9-10-14(12-21-16(22)23-17(2,3)4)11-15(13)20-24-18(5,6)19(7,8)25-20/h9-11H,12H2,1-8H3,(H,21,22) |
InChI Key |
CDKVOYWGRHYNLK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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